molecular formula C14H8ClNO4 B11044467 (3E)-6-chloro-3-[2-(furan-2-yl)-2-oxoethylidene]-3,4-dihydro-2H-1,4-benzoxazin-2-one

(3E)-6-chloro-3-[2-(furan-2-yl)-2-oxoethylidene]-3,4-dihydro-2H-1,4-benzoxazin-2-one

Cat. No.: B11044467
M. Wt: 289.67 g/mol
InChI Key: QKPZFMVTSNNDIS-XFFZJAGNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3E)-6-chloro-3-[2-(furan-2-yl)-2-oxoethylidene]-3,4-dihydro-2H-1,4-benzoxazin-2-one is a complex organic compound with a unique structure that includes a furan ring, a benzoxazinone core, and a chloro substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-6-chloro-3-[2-(furan-2-yl)-2-oxoethylidene]-3,4-dihydro-2H-1,4-benzoxazin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzoxazinone Core: This step involves the cyclization of an appropriate precursor, such as 2-aminophenol, with a chloroacetyl chloride under basic conditions to form the benzoxazinone core.

    Introduction of the Furan Ring: The furan ring is introduced through a condensation reaction with furfural or a similar furan derivative.

    Final Cyclization and Chlorination: The final step involves cyclization and chlorination to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(3E)-6-chloro-3-[2-(furan-2-yl)-2-oxoethylidene]-3,4-dihydro-2H-1,4-benzoxazin-2-one undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carbonyl group can be reduced to form corresponding alcohols.

    Substitution: The chloro substituent can be replaced by nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like ammonia (NH3) or thiourea (NH2CSNH2) are employed under basic conditions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding alcohols.

    Substitution: Amino or thiol derivatives.

Scientific Research Applications

(3E)-6-chloro-3-[2-(furan-2-yl)-2-oxoethylidene]-3,4-dihydro-2H-1,4-benzoxazin-2-one has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory and anticancer agent due to its unique structural features.

    Materials Science: The compound is explored for its use in the development of novel polymers and materials with specific electronic properties.

    Biological Studies: It serves as a probe in studying enzyme interactions and molecular pathways in biological systems.

Mechanism of Action

The mechanism of action of (3E)-6-chloro-3-[2-(furan-2-yl)-2-oxoethylidene]-3,4-dihydro-2H-1,4-benzoxazin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    6-chloro-3-[2-(furan-2-yl)-2-oxoethylidene]-3,4-dihydro-2H-1,4-benzoxazin-2-one: Lacks the (3E) configuration.

    3-[2-(furan-2-yl)-2-oxoethylidene]-3,4-dihydro-2H-1,4-benzoxazin-2-one: Lacks the chloro substituent.

Uniqueness

(3E)-6-chloro-3-[2-(furan-2-yl)-2-oxoethylidene]-3,4-dihydro-2H-1,4-benzoxazin-2-one is unique due to its specific (3E) configuration and the presence of both the furan ring and chloro substituent

Properties

Molecular Formula

C14H8ClNO4

Molecular Weight

289.67 g/mol

IUPAC Name

6-chloro-3-[(Z)-2-(furan-2-yl)-2-hydroxyethenyl]-1,4-benzoxazin-2-one

InChI

InChI=1S/C14H8ClNO4/c15-8-3-4-12-9(6-8)16-10(14(18)20-12)7-11(17)13-2-1-5-19-13/h1-7,17H/b11-7-

InChI Key

QKPZFMVTSNNDIS-XFFZJAGNSA-N

Isomeric SMILES

C1=COC(=C1)/C(=C/C2=NC3=C(C=CC(=C3)Cl)OC2=O)/O

Canonical SMILES

C1=COC(=C1)C(=CC2=NC3=C(C=CC(=C3)Cl)OC2=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.